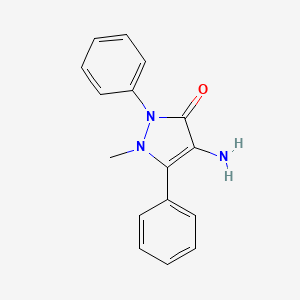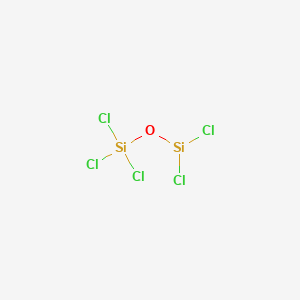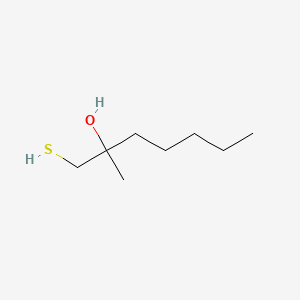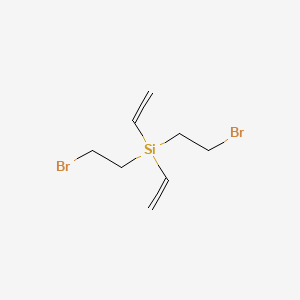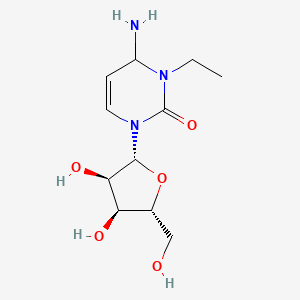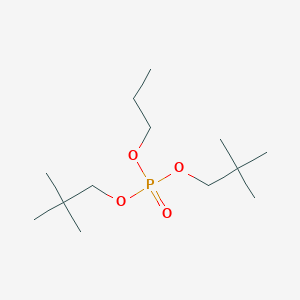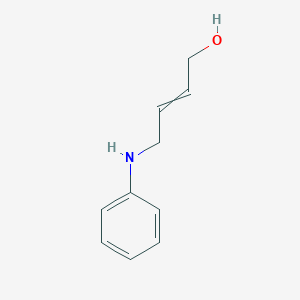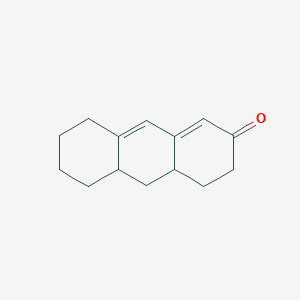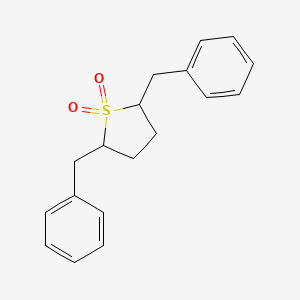
Dichloroplatinum(2+) dimethanide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dichloroplatinum(2+) dimethanide, also known as cisplatin, is a platinum-based compound widely recognized for its use in cancer treatment. It is a coordination complex of platinum with two chloride ions and two ammonia molecules. The compound has a square planar geometry and is known for its ability to form strong bonds with DNA, leading to its use as an effective chemotherapeutic agent .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of dichloroplatinum(2+) dimethanide typically involves the reaction of potassium tetrachloroplatinate(II) with ammonia. The process can be summarized as follows:
- Dissolve potassium tetrachloroplatinate(II) in water.
- Add ammonia to the solution, resulting in the formation of a yellow precipitate of cisplatin.
- Filter and wash the precipitate to obtain pure cisplatin .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity. The process involves the use of large reactors and precise temperature control to facilitate the formation of the desired product .
Análisis De Reacciones Químicas
Types of Reactions
Dichloroplatinum(2+) dimethanide undergoes several types of chemical reactions, including:
Substitution Reactions: The chloride ligands can be replaced by other ligands such as water, ammonia, or organic molecules.
Oxidation and Reduction Reactions: The platinum center can undergo oxidation or reduction, altering its oxidation state and reactivity.
Common Reagents and Conditions
Substitution Reactions: Typically involve the use of aqueous solutions and mild temperatures. Common reagents include water, ammonia, and various organic ligands.
Oxidation and Reduction Reactions: Often require specific oxidizing or reducing agents, such as hydrogen peroxide or sodium borohydride.
Major Products Formed
Substitution Reactions: Can lead to the formation of various platinum complexes with different ligands.
Oxidation and Reduction Reactions: Result in the formation of platinum complexes with altered oxidation states.
Aplicaciones Científicas De Investigación
Dichloroplatinum(2+) dimethanide has a wide range of scientific research applications, including:
Chemistry: Used as a catalyst in various chemical reactions and as a precursor for the synthesis of other platinum complexes.
Biology: Studied for its interactions with DNA and proteins, providing insights into its mechanism of action as a chemotherapeutic agent.
Medicine: Widely used in the treatment of various cancers, including testicular, ovarian, and bladder cancers. .
Industry: Employed in the production of other platinum-based drugs and in various industrial processes requiring platinum catalysts
Mecanismo De Acción
The primary mechanism of action of dichloroplatinum(2+) dimethanide involves its interaction with DNA. The compound forms covalent bonds with the nitrogen atoms of guanine bases in DNA, leading to the formation of intrastrand and interstrand cross-links. These cross-links disrupt the DNA structure, inhibiting DNA replication and transcription, ultimately leading to cell death. The compound also induces apoptosis through the activation of various signaling pathways, including the p53 pathway .
Comparación Con Compuestos Similares
Similar Compounds
Carboplatin: A platinum-based chemotherapeutic agent with a similar mechanism of action but with reduced side effects compared to cisplatin.
Oxaliplatin: Another platinum-based drug used in the treatment of colorectal cancer, known for its ability to overcome cisplatin resistance.
Nedaplatin: A platinum complex with a different ligand structure, offering a different toxicity profile and efficacy .
Uniqueness
Dichloroplatinum(2+) dimethanide is unique due to its high efficacy in treating various cancers and its well-studied mechanism of action. Its ability to form strong DNA cross-links makes it a potent chemotherapeutic agent. its use is often limited by its side effects, including nephrotoxicity and neurotoxicity .
Propiedades
Número CAS |
49864-60-0 |
|---|---|
Fórmula molecular |
C2H6Cl2Pt |
Peso molecular |
296.06 g/mol |
Nombre IUPAC |
carbanide;dichloroplatinum(2+) |
InChI |
InChI=1S/2CH3.2ClH.Pt/h2*1H3;2*1H;/q2*-1;;;+4/p-2 |
Clave InChI |
NZQLBCDAXXLSMW-UHFFFAOYSA-L |
SMILES canónico |
[CH3-].[CH3-].Cl[Pt+2]Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





